molecular formula C13H12ClF3N4O B2441065 (Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine CAS No. 250714-17-1

(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine

Cat. No.: B2441065
CAS No.: 250714-17-1
M. Wt: 332.71
InChI Key: CRPJFJDBXWBPOH-SCDVKCJHSA-N
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Description

(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine is a useful research compound. Its molecular formula is C13H12ClF3N4O and its molecular weight is 332.71. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from pyridine and imidazole derivatives. The key steps include:

  • Formation of the pyridine ring with the chlorination and introduction of trifluoromethyl groups.

  • Preparation of the imidazole ring and its subsequent functionalization with methyl groups.

  • Final assembly via a condensation reaction between the pyridine and imidazole derivatives under specific conditions, often involving the use of strong bases and solvents like dimethyl sulfoxide or acetonitrile.

Industrial Production Methods: On an industrial scale, the production is optimized to ensure high yield and purity. This may involve:

  • Continuous flow chemistry to maintain consistent reaction conditions.

  • Advanced purification techniques such as chromatography and recrystallization.

  • Implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

  • Reduction: Reductive processes can modify the pyridine or imidazole rings, impacting the compound's reactivity and application.

  • Substitution: Halogenation and other substitution reactions can replace specific groups within the molecule, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.

  • Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

  • Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.

Major Products Formed

  • Oxidation typically yields products with hydroxyl or carbonyl groups.

  • Reduction results in fully saturated rings or reduced functional groups.

  • Substitution yields halogenated derivatives or other functionalized analogs.

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metals.

Biology

  • Studied for its potential as an enzyme inhibitor.

  • Used in the design of biological probes for studying cellular processes.

Medicine

  • Explored for its potential as a pharmaceutical intermediate.

  • Investigated for therapeutic applications in treating specific diseases due to its unique pharmacophore.

Industry

  • Employed in the synthesis of specialty chemicals.

  • Acts as a precursor for agrochemicals and materials science applications.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. Its structural features allow it to:

  • Bind to active sites of enzymes, modulating their activity.

  • Interact with cellular receptors, influencing signaling pathways.

  • Undergo metabolic transformations that produce active metabolites.

Similar Compounds

  • (E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine

  • (Z)-(1-{1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(ethoxy)amine

Comparison

  • Structural Differences: Slight variations in the positioning of functional groups and substitutions on the rings.

  • Chemical Properties: These structural differences influence reactivity and stability.

  • Applications: Each compound may exhibit unique interactions in biological systems or differing effectiveness as intermediates in industrial processes.

Properties

IUPAC Name

(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O/c1-7(20-22-3)11-6-21(8(2)19-11)12-10(14)4-9(5-18-12)13(15,16)17/h4-6H,1-3H3/b20-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPJFJDBXWBPOH-SCDVKCJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N\OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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